

Solid-Phase Synthesis of DOTA-Functionalized Peptides: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Butyne-DOTA-tris(t-butyl ester)	
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This document provides detailed application notes and protocols for the solid-phase synthesis of DOTA-functionalized peptides. These peptides are crucial for a range of applications, particularly in the development of radiopharmaceuticals for medical imaging and therapy. The protocols outlined below describe the efficient and reliable synthesis, purification, and characterization of these important biomolecules.

Introduction

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, including radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).[1][2][3][4] The functionalization of peptides with DOTA allows for the targeted delivery of these radionuclides to specific cells or tissues, a cornerstone of modern molecular imaging and therapy.[1][3] Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for the preparation of DOTA-peptide conjugates, enabling the direct attachment of the chelator to the peptide while it is still bound to the solid support.[1][5] This approach simplifies purification and allows for precise control over the final product.[1]

This guide details two primary strategies for the solid-phase synthesis of DOTA-functionalized peptides: the direct on-resin formation of the DOTA moiety and the coupling of a pre-activated DOTA derivative.



Data Summary

The following tables summarize key quantitative data associated with the solid-phase synthesis of DOTA-functionalized peptides, providing a reference for expected outcomes and reaction parameters.

Table 1: General Reaction Conditions and Yields

Parameter	On-Resin DOTA Synthesis	Pre-activated DOTA Coupling
DOTA Precursor	Cyclen and bromoacetic acid[1][2][4]	DOTA-tris(t-Bu ester)[1][6]
Coupling Agents	HOBt/DIC[1][2][4]	HATU/DIPEA[1]
Typical Yield	Up to 40%[1]	18% to 85% (peptide dependent)[6]
Purity (post-HPLC)	>95%	>95%

Table 2: Reagent Equivalents for Key Steps



Step	Reagent	Equivalents (relative to resin capacity)
Amino Acid Coupling	Fmoc-Amino Acid	4 equiv.[1]
HBTU	4 equiv.[1]	
DIEA	8 equiv.[1]	
On-Resin DOTA Synthesis	Bromoacetic Acid	5 equiv.[1]
HOBt/DIC	5 equiv. each[1]	
Cyclen	10-15 equiv.[6]	
tert-Butyl Bromoacetate	3-3.3 equiv.[6]	
Pre-activated DOTA Coupling	DOTA-tris(t-Bu ester)	3 equiv.[1]
HATU	3 equiv.[1]	
DIPEA	6 equiv.[1]	

Experimental Protocols

Protocol 1: On-Resin Synthesis of DOTA-Peptides

This protocol describes the synthesis of a DOTA-functionalized peptide by first synthesizing the peptide on a solid support, followed by the stepwise construction of the DOTA chelator at the N-terminus.

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids
- · Coupling reagents: HBTU, HOBt, DIC
- Base: DIPEA
- Fmoc deprotection solution: 20% piperidine in DMF



- Bromoacetic acid
- Cyclen
- tert-Butyl bromoacetate
- Solvents: DMF, DCM
- Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS)
- HPLC purification system

Methodology:

- Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
- Peptide Synthesis:
 - Perform automated or manual Fmoc-based solid-phase peptide synthesis.
 - For each coupling cycle, use 4 equivalents of Fmoc-amino acid, HBTU, and 8 equivalents of DIEA.[1]
 - Monitor coupling efficiency using the Kaiser test.[1]
 - After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
- On-Resin DOTA Functionalization:
 - Acylation: Activate bromoacetic acid (5 equiv.) with HOBt (5 equiv.) and DIC (5 equiv.) in a
 DCM/DMF mixture. Add this solution to the resin and react for 90 minutes.[1]
 - Cyclen Reaction: React the bromoacetylated peptide-resin with an excess of cyclen (10-15 equiv.) in a DCM/DMF solution.[1][6]
 - Alkylation: Perform trialkylation of the cyclen amines with tert-butyl bromoacetate (3-3.3 equiv.) in the presence of DIEA in NMP.[6]



- · Cleavage and Deprotection:
 - Wash the resin thoroughly with DCM and dry.
 - Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours.[7]
 - Precipitate the crude peptide in cold diethyl ether.
- · Purification and Characterization:
 - Purify the crude peptide by reverse-phase HPLC.[1]
 - Characterize the final product by mass spectrometry to confirm its identity.[1]

Protocol 2: Coupling of Pre-activated DOTA-tris(t-Bu ester)

This protocol details the conjugation of a commercially available, protected DOTA derivative to the N-terminus of a resin-bound peptide.

Materials:

- Peptide-resin with a free N-terminal amine
- DOTA-tris(t-Bu ester)
- Coupling reagent: HATU
- Base: DIPEA
- Solvents: DMF, DCM
- Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS)
- HPLC purification system

Methodology:

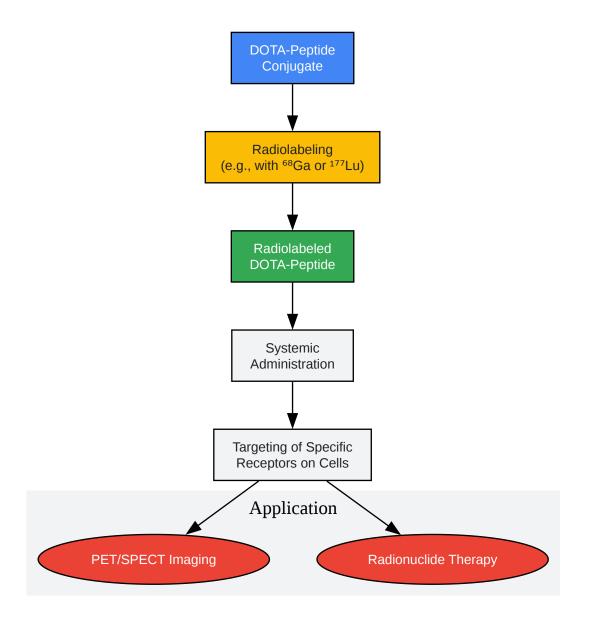


- Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc SPPS as described in Protocol 1. After the final amino acid is coupled, remove the N-terminal Fmoc group.
- DOTA Conjugation:
 - Pre-activate DOTA-tris(t-Bu ester) (3 equiv.) with HATU (3 equiv.) and DIPEA (6 equiv.) in DMF for 15 minutes.[1]
 - Add the activated DOTA solution to the peptide-resin and allow the coupling reaction to proceed for 5 hours.[1]
 - Confirm complete coupling using the Kaiser test.[1]
- · Cleavage and Deprotection:
 - Wash the DOTA-peptide-resin with DMF and DCM.
 - Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a TFA-based cleavage cocktail.
 - Precipitate the crude DOTA-peptide in cold diethyl ether.
- · Purification and Characterization:
 - Purify the DOTA-peptide using reverse-phase HPLC.[1]
 - Confirm the molecular weight of the purified product by mass spectrometry.

Visualizations







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